molecular formula C₁₈H₂₅NO₆ B1140903 Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose CAS No. 65730-00-9

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose

Cat. No.: B1140903
CAS No.: 65730-00-9
M. Wt: 351.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is a biochemical compound extensively utilized in the biomedical industry. It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections. This compound is known for its exceptional antimicrobial properties, making it an invaluable tool for researchers and pharmaceutical companies in the pursuit of novel therapeutic interventions.

Scientific Research Applications

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is utilized in studying glycoprotein synthesis and function.

    Medicine: It serves as a precursor in the development of antimicrobial drugs targeting bacterial and fungal infections.

    Industry: The compound is employed in the production of biochemical assay reagents and other specialized chemicals.

Future Directions

Allyl-2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is being investigated for its therapeutic potential against Alzheimer’s and Parkinson’s diseases . Beyond neurodegenerative disorders, this compound’s potential as a cancer cell inhibitor is also being explored . These investigations suggest promising future directions for this compound.

Mechanism of Action

Target of Action

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is a biochemical compound extensively utilized in the biomedical industry . It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections .

Mode of Action

It is known to exhibit exceptional antimicrobial properties , suggesting that it may interact with microbial cells to inhibit their growth or proliferation.

Biochemical Pathways

Given its antimicrobial properties , it is likely that this compound interferes with essential metabolic pathways in bacteria and fungi, thereby inhibiting their growth and proliferation.

Result of Action

Given its antimicrobial properties , it can be inferred that this compound likely results in the inhibition of microbial growth and proliferation.

Preparation Methods

The synthesis of Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose involves several steps. One common method includes the controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside, which gives a mixture of derivatives . The major product is then condensed with 2-methyl-oxazoline, followed by purification, removal of the allyl group, and hydrogenolysis of the benzyl substituents . Industrial production methods often involve methylating and glycosylating allyl 2,3,4,6,7,8 hexahydroxyheptopyranose with acetic acid in the presence of sulfuric acid .

Chemical Reactions Analysis

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is unique due to its specific structure and antimicrobial properties. Similar compounds include:

    2-Acetamido-2-deoxy-α-D-glucopyranose: Known for its role in glycoprotein synthesis.

    Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: Used as an inhibitor of O-linked glycosylation in various cell lines.

    2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Utilized in biochemical research for its structural properties.

These compounds share similar functional groups but differ in their specific applications and structural nuances, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZBCUVUJQCHIM-DUQPFJRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.